molecular formula C20H31N3O6S2 B12400733 (1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone

(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone

Cat. No.: B12400733
M. Wt: 473.6 g/mol
InChI Key: XFLBOEMFLGLWFF-KXTRVMKXSA-N
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Description

The compound (1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[776]docos-15-ene-3,8,18,21-tetrone is a complex organic molecule with a unique structure It features multiple stereocenters, a triazabicyclo framework, and various functional groups, including hydroxyl, methyl, and propan-2-yl groups

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and other functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved are not well-characterized .

Properties

Molecular Formula

C20H31N3O6S2

Molecular Weight

473.6 g/mol

IUPAC Name

(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone

InChI

InChI=1S/C20H31N3O6S2/c1-11(2)18-15(24)9-17(26)29-13-6-4-5-7-30-31-10-14(20(28)23-18)22-19(27)12(3)21-16(25)8-13/h4,6,11-15,18,24H,5,7-10H2,1-3H3,(H,21,25)(H,22,27)(H,23,28)/b6-4-/t12-,13-,14-,15+,18-/m1/s1

InChI Key

XFLBOEMFLGLWFF-KXTRVMKXSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H]2CSSCC/C=C\[C@H](CC(=O)N1)OC(=O)C[C@@H]([C@H](NC2=O)C(C)C)O

Canonical SMILES

CC1C(=O)NC2CSSCCC=CC(CC(=O)N1)OC(=O)CC(C(NC2=O)C(C)C)O

Origin of Product

United States

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